

Shp2-IN-30 and its effects on cell proliferation

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An In-depth Technical Guide to the Allosteric SHP2 Inhibitor SHP099 and its Effects on Cell Proliferation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs).[1][2] SHP2 plays a pivotal role in regulating cell survival and proliferation, primarily through the activation of the RAS–ERK signaling pathway.[2][3][4] Activating mutations in SHP2 are linked to developmental disorders like Noonan syndrome and are found in various cancers, including leukemia, lung cancer, and breast cancer.[4] Consequently, the inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers dependent on RTK signaling.[1]

This technical guide provides a comprehensive overview of the potent, selective, and orally bioavailable allosteric SHP2 inhibitor, SHP099.[1][4] While the initial topic of interest was "Shp2-IN-30," a lack of specific public data has necessitated the use of SHP099 as a representative and well-characterized example of a SHP2 inhibitor. This document details its mechanism of action, presents quantitative data on its anti-proliferative effects, describes its impact on downstream signaling, and provides detailed experimental protocols.

Mechanism of Allosteric Inhibition by SHP099



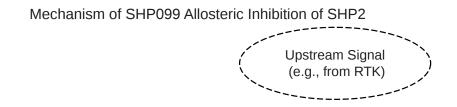


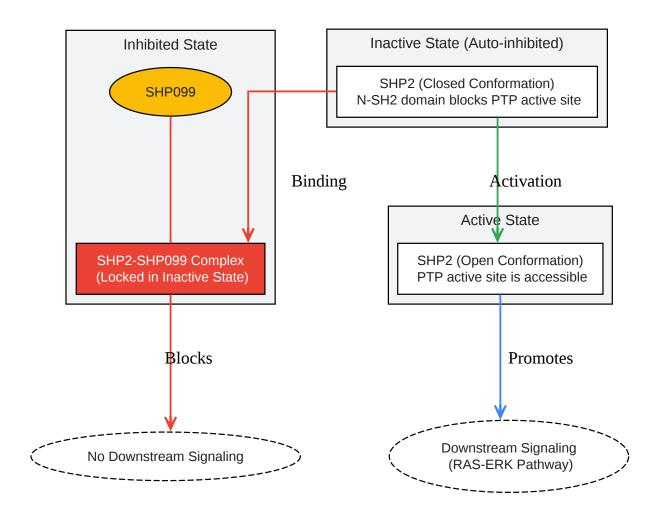


Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where its N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. [5] Upon activation by upstream signals, such as those from RTKs, SHP2 undergoes a conformational change that exposes its catalytic site.

SHP099 employs an allosteric inhibition mechanism.[1][4] Instead of competing with substrates at the active site, it binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[1] This binding stabilizes and locks SHP2 in its auto-inhibited conformation, preventing its activation and subsequent signal transduction.[1][3][6]







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Fig 1. Mechanism of SHP099 Allosteric Inhibition of SHP2.

Quantitative Effects of SHP099 on Cancer Cell Proliferation



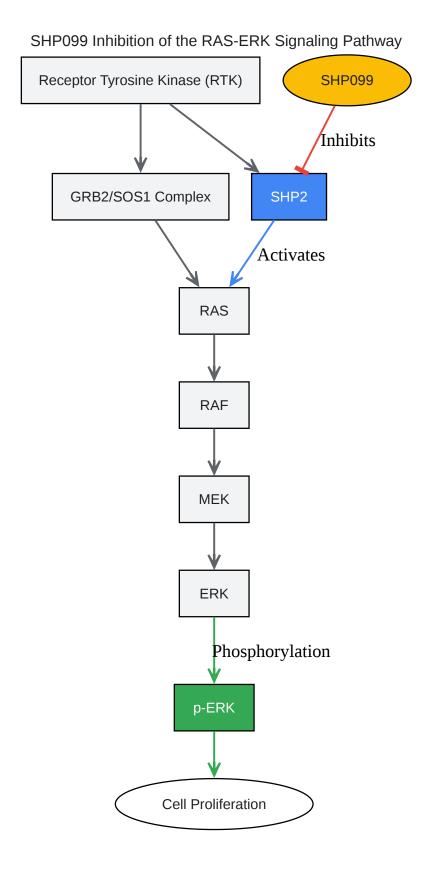
SHP099 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines that are driven by receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration (hours) | Reference |
|-----------|------------------------|-----------|----------------------------|-----------|
| PC9 | Lung Adenocarcinoma | 20.100 | 4 | [7] |
| PC9 | Lung Adenocarcinoma | 7.536 | 24 | [7] |
| PC9GR | Lung Adenocarcinoma | 24.670 | 4 | [7] |
| PC9GR | Lung Adenocarcinoma | 8.900 | 24 | [7] |
| General | RTK-driven Cancers | 0.071 | Not Specified | [1][2][4] |

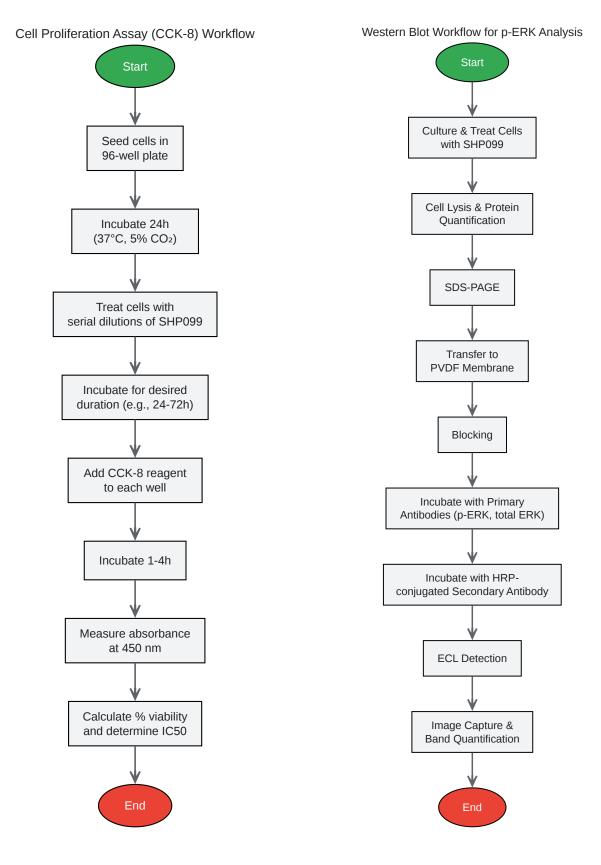
Effects on Downstream Signaling Pathways

By locking SHP2 in its inactive state, SHP099 effectively inhibits the RAS-ERK signaling pathway, which is a key driver of cell proliferation.[1][2][4] This inhibition leads to a measurable decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204), a critical downstream node in the pathway.[8] This effect is specific to cancer cells that are dependent on RTK signaling; cells with mutations in KRAS, NRAS, or BRAF are generally not sensitive to SHP2 inhibition.[3]









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